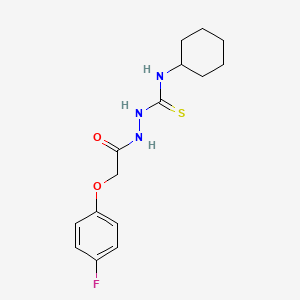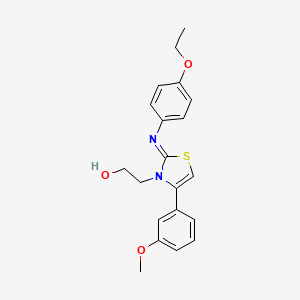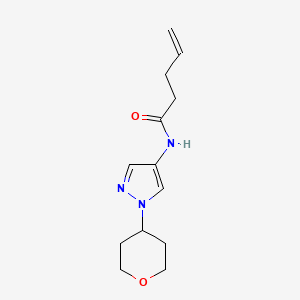![molecular formula C26H23N3O3S B2479132 2-(2,4'-dioxo-3'-phenylspiro[indole-3,2'-[1,3]thiazolidin]-1(2H)-yl)-N-(2-phenylethyl)acetamide CAS No. 894544-10-6](/img/structure/B2479132.png)
2-(2,4'-dioxo-3'-phenylspiro[indole-3,2'-[1,3]thiazolidin]-1(2H)-yl)-N-(2-phenylethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(2,4’-dioxo-3’-phenylspiro[indole-3,2’-[1,3]thiazolidin]-1(2H)-yl)-N-(2-phenylethyl)acetamide” is a chemical compound with a molecular weight of 353.4 and a molecular formula of C18 H15 N3 O3 S . It is a racemic mixture .
Molecular Structure Analysis
The molecular structure of this compound includes an indole nucleus, which is found in many important synthetic drug molecules . The compound’s structure is characterized by the presence of a spiro[indole-3,2’-[1,3]thiazolidin] ring system .Physical And Chemical Properties Analysis
The compound has a logP value of 1.2053, a logD value of 1.2053, and a logSw value of -2.4223 . It has 7 hydrogen bond acceptors and 2 hydrogen bond donors .Aplicaciones Científicas De Investigación
Heterocyclic Compounds and Pharmacological Significance
The compound belongs to the family of heterocyclic compounds with a 1,3-thiazolidin-4-one core, a structure that has garnered attention due to its significant pharmacological importance. This nucleus and its functionalized analogs, such as glitazones and rhodanines, are found in commercial pharmaceuticals and show potential against various diseases. The biological potential of these compounds has been extensively studied, indicating a promising future in the field of medicinal chemistry. Innovative synthesis methodologies, including green chemistry, have been developed for these compounds, reflecting environmental awareness and the planet's sustainability needs. The 1,3-thiazolidin-4-one nucleus's rich history and biological potential are thoroughly discussed in the literature, highlighting its importance in pharmaceutical development (Santos et al., 2018).
Bioactivity and Structural Influence
Thiazolidin-4-ones are crucial heterocyclic compounds in medicinal chemistry due to their pharmacophore role and versatile scaffold. Recent studies have shed light on their bioactivities, including antioxidant, anticancer, anti-inflammatory, and antimicrobial properties. The influence of various substituents on their biological activity has been explored, aiding the optimization of thiazolidin-4-one derivatives as more effective drug agents. This information is invaluable for the rational design of new molecules with biological activity, especially in the realm of thiazolidin-4-ones (Mech et al., 2021).
Synthesis and Therapeutic Applications
Thiazolidine motifs, intriguing heterocyclic five-membered moieties, have shown diverse biological properties, including anticancer, antimicrobial, and anti-inflammatory effects. The synthesis and therapeutic applications of saturated five-membered thiazolidines and their derivatives have been an area of significant research. Different synthetic approaches have been employed to improve their selectivity, purity, and pharmacokinetic activity. This review encapsulates systematic approaches for the synthesis of thiazolidine and its derivatives, their pharmacological activities, and the advantages of green synthesis, providing a comprehensive understanding of these scaffolds (Sahiba et al., 2020).
Direcciones Futuras
Propiedades
IUPAC Name |
2-(2',4-dioxo-3-phenylspiro[1,3-thiazolidine-2,3'-indole]-1'-yl)-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O3S/c30-23(27-16-15-19-9-3-1-4-10-19)17-28-22-14-8-7-13-21(22)26(25(28)32)29(24(31)18-33-26)20-11-5-2-6-12-20/h1-14H,15-18H2,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UANGMDYLKRXQCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2(S1)C3=CC=CC=C3N(C2=O)CC(=O)NCCC4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{2,4'-dioxo-3'-phenyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl}-N-(2-phenylethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(6-benzylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-fluorobenzamide](/img/structure/B2479051.png)

![Ethyl ([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)acetate](/img/structure/B2479053.png)

![N-(2-chlorobenzyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2479056.png)


![3-(benzylsulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2479062.png)
![4-Methyl-3-methylsulfonyl-N-[(E)-2-phenylethenyl]sulfonylbenzamide](/img/structure/B2479064.png)

![3-[(2,6-Dichlorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile](/img/structure/B2479067.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2479069.png)

